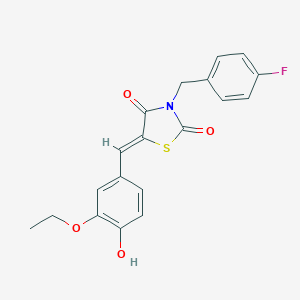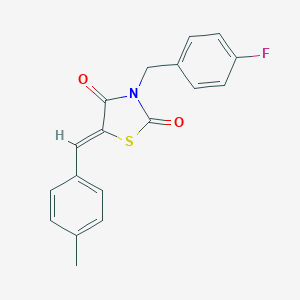![molecular formula C21H17ClN2O4 B302215 methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302215.png)
methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate involves inhibition of COX-2 activity and induction of apoptosis in cancer cells. COX-2 is an enzyme that converts arachidonic acid to prostaglandins, which are involved in inflammation and cancer development. By inhibiting COX-2 activity, methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate can reduce inflammation and inhibit cancer growth. Additionally, this compound can induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that lead to programmed cell death.
Biochemical and Physiological Effects:
Methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit COX-2 activity and induce apoptosis in cancer cells. Additionally, it has been found to have antioxidant and anti-inflammatory properties. In vivo studies have shown that this compound can reduce inflammation and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate in lab experiments is its potential anti-inflammatory and anti-cancer properties. This compound can be used to investigate the mechanisms of COX-2 inhibition and apoptosis induction in cancer cells. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.
Orientations Futures
There are several future directions for the study of methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate. One direction is to investigate its potential as a therapeutic agent for inflammatory and cancer-related diseases. Another direction is to explore its mechanism of action in more detail, including its effects on other signaling pathways involved in inflammation and cancer development. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound to minimize toxicity.
Méthodes De Synthèse
The synthesis of methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate involves a series of chemical reactions. The starting material is 2-chloro-4-nitrobenzoic acid, which is reacted with furfural and sodium methoxide to produce 2-chloro-4-(furan-2-ylmethoxy)benzoic acid. This compound is then reacted with thionyl chloride and methanol to produce methyl 2-chloro-4-(furan-2-ylmethoxy)benzoate. Finally, this compound is reacted with 4-methylphenylhydrazine to produce methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate.
Applications De Recherche Scientifique
Methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer development. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Nom du produit |
methyl 2-chloro-4-{5-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate |
|---|---|
Formule moléculaire |
C21H17ClN2O4 |
Poids moléculaire |
396.8 g/mol |
Nom IUPAC |
methyl 2-chloro-4-[5-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C21H17ClN2O4/c1-13-3-5-14(6-4-13)20(25)24-23-12-16-8-10-19(28-16)15-7-9-17(18(22)11-15)21(26)27-2/h3-12H,1-2H3,(H,24,25)/b23-12+ |
Clé InChI |
FZSQKEISHGEIDU-FSJBWODESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)C(=O)OC)Cl |
SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)OC)Cl |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302132.png)
![3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302133.png)
![Ethyl (2-chloro-4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B302134.png)
![3-(4-chlorobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302135.png)





![(5Z)-5-[2-(benzyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302145.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302146.png)
![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302148.png)
![3-(4-fluorobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302150.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302155.png)